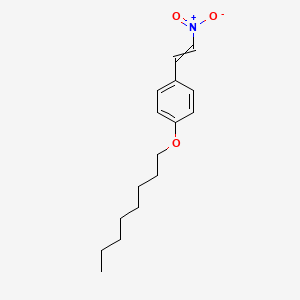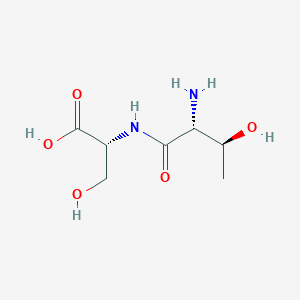
D-Threonyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Threonyl-D-serine is a dipeptide composed of two amino acids, D-threonine and D-serine. This compound is of particular interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both D-threonine and D-serine in its structure imparts unique properties that make it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-D-serine typically involves the coupling of D-threonine and D-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The process generally involves the activation of the carboxyl group of D-threonine using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of D-serine. The reaction is usually carried out in the presence of a base, such as N-methylmorpholine (NMM), to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific enzymes like serine racemase and threonine dehydratase. These enzymes can catalyze the formation of D-threonine and D-serine from their respective precursors, which are then coupled to form the dipeptide. This method is advantageous due to its high specificity and efficiency.
化学反応の分析
Types of Reactions: D-Threonyl-D-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-threonine and D-serine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
D-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving serine and threonine residues.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of specialized peptides and proteins for various industrial applications.
作用機序
The mechanism of action of D-Threonyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity. D-threonine may also interact with specific enzymes involved in metabolic pathways, influencing various physiological processes.
類似化合物との比較
L-Threonyl-L-serine: A dipeptide composed of L-threonine and L-serine.
D-Threonyl-L-serine: A dipeptide composed of D-threonine and L-serine.
L-Threonyl-D-serine: A dipeptide composed of L-threonine and D-serine.
Comparison: D-Threonyl-D-serine is unique due to the presence of both D-threonine and D-serine, which imparts distinct stereochemical properties. This dipeptide may exhibit different biological activities and interactions compared to its L-counterparts or mixed stereoisomers. The specific configuration of this compound can influence its binding affinity to enzymes and receptors, making it a valuable compound for studying stereochemistry and its effects on biological functions.
特性
CAS番号 |
656221-80-6 |
|---|---|
分子式 |
C7H14N2O5 |
分子量 |
206.20 g/mol |
IUPAC名 |
(2R)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m0/s1 |
InChIキー |
GXDLGHLJTHMDII-VPENINKCSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CO)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)

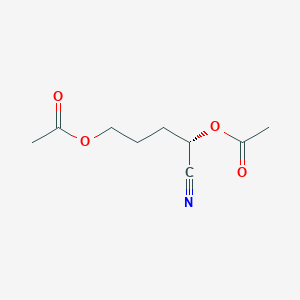
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
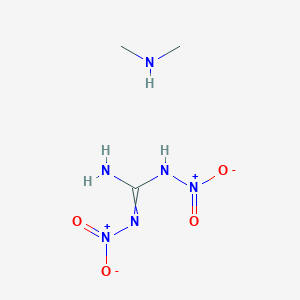

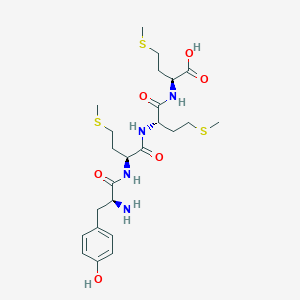

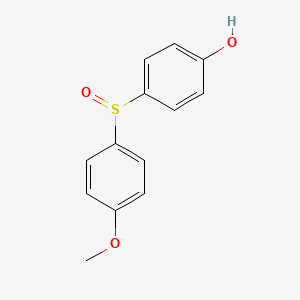
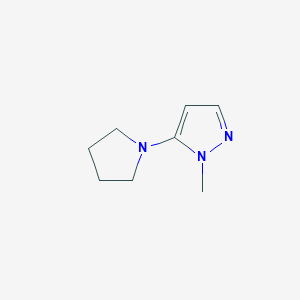

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

